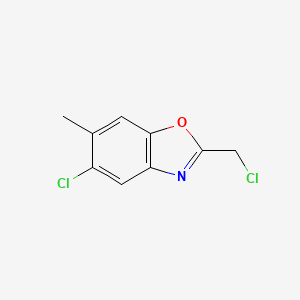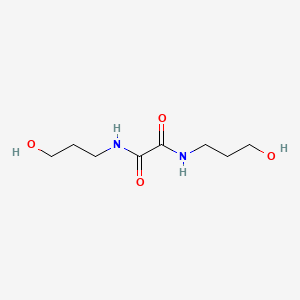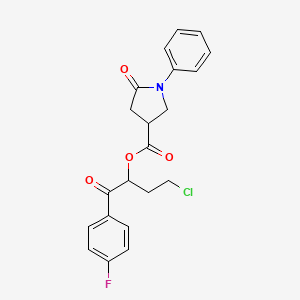![molecular formula C20H24N2O3 B15150180 N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B15150180.png)
N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide is an organic compound with the molecular formula C20H24N2O3 It is known for its unique chemical structure, which includes an acetylamino group attached to a phenyl ring, and a tert-butylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenol to form N-(4-acetylamino)phenol. This intermediate is then reacted with 4-tert-butylphenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetylamino group.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the phenyl and tert-butylphenoxy groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-(2-tert-butylphenoxy)acetamide
- N-(4-acetylamino-phenyl)-2-phenoxy-acetamide
- N-(4-acetylamino-phenyl)-2-chloro-acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O3/c1-14(23)21-16-7-9-17(10-8-16)22-19(24)13-25-18-11-5-15(6-12-18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
SVXQPINOQFHHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B15150108.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide](/img/structure/B15150112.png)
![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150122.png)
![3-[(Diphenylacetyl)amino]-4-methylbenzoic acid](/img/structure/B15150123.png)
![N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B15150129.png)

![(3-chlorophenyl)[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15150143.png)
![3-{[(2-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B15150154.png)
![4-{[(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B15150161.png)

![4-[({4-[(4-Bromophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B15150170.png)

![(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine](/img/structure/B15150173.png)
![2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
